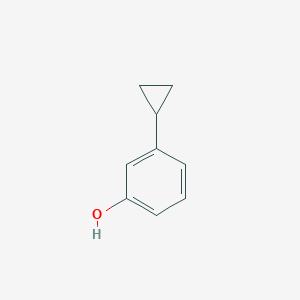

3-Cyclopropylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLXOHZPGOGGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602475 | |

| Record name | 3-Cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28857-88-7 | |

| Record name | 3-Cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclopropylphenol (CAS: 28857-88-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropylphenol, a substituted phenolic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural combination of a phenol ring and a cyclopropyl group imparts distinct physicochemical properties that are advantageous for molecular design. The cyclopropyl moiety, a small, strained ring system, can enhance metabolic stability, improve potency, and influence the conformational rigidity of molecules, making it a valuable substituent in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and applications in drug discovery. While specific biological data for this compound is limited in publicly available literature, this guide draws upon the broader understanding of phenol and cyclopropyl functionalities to extrapolate potential mechanisms of action and signaling pathway interactions.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₉H₁₀O.[2] Its structure consists of a benzene ring substituted with a hydroxyl group (-OH) and a cyclopropyl group.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| CAS Number | 28857-88-7 |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Appearance | Amber oil |

| IUPAC Name | This compound |

| SMILES | C1CC1c2cc(O)ccc2 |

| LogP | 2.5 |

Synthesis of this compound

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A potential synthetic route to this compound is outlined below. This method utilizes a protected bromophenol and cyclopropylboronic acid as the key starting materials.

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on established Suzuki-Miyaura coupling and demethylation procedures. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Suzuki-Miyaura Coupling to form 3-Cyclopropylanisole

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoanisole (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

-

To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-cyclopropylanisole.

Step 2: Demethylation to form this compound

-

Dissolve the purified 3-cyclopropylanisole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.[3]

Biological Activity and Potential Applications in Drug Development

While specific quantitative biological activity data for this compound is not extensively reported in the public domain, its structural motifs suggest several areas of potential therapeutic relevance. The phenolic hydroxyl group is a common feature in many biologically active compounds and can participate in hydrogen bonding interactions with biological targets. The cyclopropyl group can enhance binding affinity and improve pharmacokinetic properties.[1]

Potential as a Scaffold in Medicinal Chemistry

This compound can serve as a versatile starting material or scaffold for the synthesis of more complex molecules with potential therapeutic applications. The phenolic hydroxyl and the aromatic ring provide reactive sites for further functionalization, allowing for the generation of a library of derivatives for biological screening.

Extrapolated Potential Mechanisms of Action

Based on the known biological activities of other phenolic and cyclopropyl-containing compounds, this compound could potentially interact with a variety of biological targets.

-

Enzyme Inhibition: Phenolic compounds are known to inhibit a wide range of enzymes through various mechanisms, including hydrogen bonding and hydrophobic interactions.

-

Receptor Modulation: The structural features of this compound may allow it to bind to various receptors, potentially acting as an agonist or antagonist. For instance, some phenolic compounds have been shown to interact with nuclear receptors.

-

Antioxidant Activity: Phenols are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals.

Potential Signaling Pathway Interactions

Given the prevalence of phenolic compounds in modulating cellular signaling, it is plausible that this compound or its derivatives could impact key signaling pathways implicated in various diseases.

Caption: Potential signaling pathways modulated by this compound derivatives.

Polyphenolic compounds have been shown to modulate various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][6] These pathways are crucial in regulating cellular processes such as proliferation, apoptosis, and inflammation, and their dysregulation is often associated with diseases like cancer and neurodegenerative disorders. Further research is needed to determine if this compound or its derivatives can specifically modulate these or other signaling pathways.

Future Directions

The unique structural characteristics of this compound make it an intriguing molecule for further investigation. Future research should focus on:

-

Development and Optimization of Synthetic Routes: Establishing a robust and scalable synthesis for this compound is crucial for enabling further studies.

-

Quantitative Biological Evaluation: A comprehensive screening of this compound and its derivatives against a panel of biological targets is necessary to identify its specific biological activities.

-

Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be conducted to elucidate the precise molecular interactions and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound derivatives will help in understanding the relationship between chemical structure and biological activity, guiding the design of more potent and selective compounds.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with the potential for significant applications in drug discovery and development. Its combination of a phenolic core and a cyclopropyl substituent offers a unique set of properties that are highly desirable in medicinal chemistry. While a detailed biological profile is currently lacking, the foundational information provided in this guide serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and related molecules. Further dedicated research into its synthesis, biological activity, and mechanism of action is warranted to fully unlock its potential.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C9H10O | CID 20100004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Modulation of neurotrophic signaling pathways by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Cyclopropylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step pathway for the synthesis of 3-cyclopropylphenol, a valuable building block in the development of novel pharmaceutical agents. The described methodology leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a boron tribromide-mediated demethylation. This document provides detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathway to aid in its successful implementation in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step sequence starting from the readily available 3-bromoanisole. The first step involves a Suzuki-Miyaura cross-coupling reaction between 3-bromoanisole and a cyclopropylboron reagent, such as potassium cyclopropyltrifluoroborate, to introduce the cyclopropyl moiety. The resulting intermediate, 3-cyclopropylanisole, is then subjected to demethylation to afford the target compound, this compound.

3-Cyclopropylphenol: An In-Depth Technical Guide on its Postulated Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological mechanism of action of 3-Cyclopropylphenol is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of its postulated mechanisms of action based on the well-established biological activities of structurally related compounds, namely simple phenols and molecules containing a cyclopropyl moiety. The quantitative data and experimental protocols provided are for analogous compounds and should be considered as a reference for designing future investigations into this compound.

Introduction

This compound is a phenolic compound characterized by the presence of a cyclopropyl group attached to the phenol ring. While its specific biological roles are not extensively documented, its structural features suggest several potential mechanisms of action within biological systems. The phenolic hydroxyl group is a key determinant of antioxidant activity and interaction with various protein targets. The cyclopropyl ring, a small, strained carbocycle, can influence the molecule's lipophilicity, metabolic stability, and binding affinity to enzymes and receptors.[1][2] This document aims to provide a detailed technical guide on the core postulated mechanisms of action of this compound by drawing parallels with the known pharmacology of its structural analogs.

Postulated Mechanisms of Action

Based on the activities of analogous compounds, the primary postulated mechanisms of action for this compound include:

-

Antioxidant Activity: As a phenol, this compound is expected to possess antioxidant properties by scavenging free radicals.[3][4]

-

Enzyme Inhibition: The cyclopropyl group, particularly if metabolized to a reactive species, and the phenolic structure suggest potential inhibitory activity against various enzymes, including Cytochrome P450s and Monoamine Oxidases.[5][6]

-

Receptor Modulation: Simple phenols have been shown to interact with and modulate the activity of several receptors, including GABA-A receptors and estrogen receptors.[7][8]

The following sections will delve into the specifics of each postulated mechanism, supported by data from structurally similar compounds.

Data Presentation: Comparative Biological Activities

The following tables summarize quantitative data for compounds structurally related to this compound, offering a comparative basis for its potential biological activities.

Table 1: Antioxidant Activity of Phenolic Analogs

| Compound | Assay | IC50 / EC50 | Reference |

| Phenol | DPPH Radical Scavenging | > 1000 µM | [9] |

| 4-Ethylphenol | DPPH Radical Scavenging | ~300 µM | [9] |

| Eugenol | DPPH Radical Scavenging | ~50 µM | [10] |

| Carvacrol | DPPH Radical Scavenging | ~25 µM | [10] |

Table 2: Enzyme Inhibition by Phenolic and Cyclopropyl Analogs

| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |

| Tranylcypromine (a cyclopropylamine) | Monoamine Oxidase B (MAO-B) | ~0.074 µM (pre-incubated) | [11] |

| Oleuropein (a complex phenol) | Cytochrome P450 3A4 (CYP3A4) | Ki = 22.2 µM | [6] |

| Diclofenac (inhibits p-nitrophenol hydroxylation) | Cytochrome P450 2C9 (CYP2C9) | Efficient Inhibition | [12] |

Table 3: Receptor Modulation by Phenolic Analogs

| Compound | Receptor Target | Activity | Effective Concentration | Reference |

| Propofol | GABA-A Receptor | Positive Allosteric Modulator | µM range | [13] |

| p-sec-Amyl phenol | Estrogen Receptor | Displaces Estradiol | Effective at 0°C | [8] |

| Genistein | Estrogen Receptor α | Agonist | - | [14] |

Mandatory Visualizations

The following diagrams illustrate the postulated signaling pathways and a general experimental workflow relevant to the study of this compound.

Caption: Postulated signaling pathways for this compound.

Caption: General workflow for antioxidant activity assessment.

Experimental Protocols

Detailed methodologies for key experiments to investigate the postulated activities of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[15]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the this compound solution at various concentrations to the test wells.

-

Add 100 µL of the standard antioxidant solutions to the standard wells.

-

Add 100 µL of methanol to the blank wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.

-

Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay measures the inhibition of MAO-A and MAO-B activity by monitoring the production of a fluorescent product from a non-fluorescent substrate.[5]

Protocol:

-

Reagent Preparation:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

A suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

This compound and a standard inhibitor (e.g., tranylcypromine) dissolved in a suitable solvent.

-

-

Assay Procedure (Fluorometric, 96-well plate format):

-

Add the MAO enzyme to the wells containing the buffer.

-

Add this compound or the standard inhibitor at various concentrations to the test and standard wells, respectively. Add solvent to the control wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the MAO substrate to all wells.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Estrogen Receptor (ER) Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with a fluorescently labeled estrogen for binding to the estrogen receptor.[8]

Protocol:

-

Reagent Preparation:

-

Recombinant human estrogen receptor alpha (ERα) or beta (ERβ).

-

A fluorescently labeled estrogen (e.g., Fluormone™ ES2).

-

Assay buffer.

-

This compound and a standard ligand (e.g., estradiol) dissolved in a suitable solvent.

-

-

Assay Procedure (Fluorescence Polarization, 384-well plate format):

-

Add the ER and the fluorescently labeled estrogen to the wells containing the assay buffer.

-

Add this compound or the standard ligand at various concentrations to the test and standard wells, respectively. Add solvent to the control wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

A decrease in fluorescence polarization indicates displacement of the fluorescent ligand from the receptor.

-

Calculate the percentage of binding inhibition for each concentration of this compound.

-

Determine the IC50 or Ki value by fitting the data to a competitive binding model.

-

Conclusion

While direct evidence for the mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests a multifaceted biological profile. The phenolic hydroxyl group likely confers antioxidant properties, while the overall structure may allow for interactions with various enzymes and receptors. The provided comparative data and experimental protocols serve as a foundational guide for researchers to systematically investigate the antioxidant, enzyme inhibitory, and receptor modulatory potential of this compound. Future studies employing the outlined experimental approaches are crucial to definitively characterize its biological activities and potential therapeutic applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of cytochrome P450 by the food-derived complex phenol oleuropein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae [frontiersin.org]

- 8. Displacement of estradiol from estrogen receptors by simple alkyl phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipophilicity of some GABAergic phenols and related compounds determined by HPLC and partition coefficients in different systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interactions between CYP3A4 and Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Ascendant Role of 3-Cyclopropylphenol in Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Among the rising stars in this pursuit is 3-Cyclopropylphenol, a versatile building block that is increasingly demonstrating its value in the synthesis of innovative therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning applications of this compound in medicinal chemistry, with a focus on its utility in developing selective estrogen receptor modulators and GABAA receptor agonists.

Core Chemical Properties

This compound (CAS No: 28857-88-7) is a substituted phenol characterized by the presence of a cyclopropyl group at the meta-position of the aromatic ring. This unique structural feature imparts a combination of rigidity and lipophilicity, which can be strategically exploited in drug design to improve binding affinity and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | PubChem |

| Molecular Weight | 134.17 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| IUPAC Name | This compound | PubChem |

Synthetic Strategies for Derivatization

The phenol moiety of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. Key synthetic approaches include:

-

Etherification: The Williamson ether synthesis is a classical and effective method for converting the phenolic hydroxyl group into an ether linkage. This reaction involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

-

Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds. This powerful technique can be employed to couple amines with aryl halides or triflates derived from this compound, providing access to a wide range of arylamine derivatives.

-

Cross-Coupling Reactions: The Suzuki coupling, another palladium-catalyzed reaction, enables the formation of carbon-carbon bonds between an organoboron compound and an aryl halide or triflate. This method can be utilized to introduce various substituents onto the aromatic ring of this compound derivatives.

Application 1: Selective Estrogen Receptor Modulators (SERMs)

Recent research has highlighted the potential of this compound derivatives as selective estrogen receptor modulators (SERMs). SERMs are a class of compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects, making them valuable for the treatment of hormone-responsive conditions such as breast cancer and osteoporosis.

A study by Wang et al. (2018) described the synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for the estrogen receptor (ER).[1] While the full text of this crucial study is not publicly available, the abstract indicates the identification of several compounds with high selectivity for ERα over ERβ.[1] These compounds demonstrated antagonistic activity against ERα, suggesting their potential as therapeutics for estrogen-receptor-positive breast cancer.[1]

Experimental Protocols (General)

While the specific protocols from the aforementioned study are not accessible, a general approach to synthesizing and evaluating such SERMs is outlined below:

Synthesis of this compound Ethers:

-

To a solution of this compound in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) and stir at room temperature.

-

Add the desired alkyl halide (e.g., 1-bromo-2-chloroethane) and heat the reaction mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the desired ether derivative.

Fluorescence Polarization Assay for Estrogen Receptor Binding:

-

Prepare solutions of the test compounds, fluorescently labeled estrogen, and purified ERα and ERβ proteins.

-

In a microplate, incubate the ER protein with the fluorescently labeled estrogen in the presence of varying concentrations of the test compound.

-

Measure the fluorescence polarization of the samples using a suitable plate reader.

-

Calculate the binding affinity (e.g., IC₅₀) of the test compounds by analyzing the displacement of the fluorescently labeled estrogen.

Dual-Luciferase Reporter Assay for Antagonistic Activity:

-

Transfect a suitable cell line (e.g., MCF-7) with a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene, along with an ER expression vector.

-

Treat the transfected cells with a known estrogen agonist (e.g., 17β-estradiol) in the presence of varying concentrations of the test compound.

-

Measure the luciferase activity in the cell lysates.

-

Determine the antagonistic activity of the test compounds by their ability to inhibit the estrogen-induced luciferase expression.

Signaling Pathway

Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogen or a SERM, can modulate gene expression through genomic and non-genomic pathways. As antagonists, this compound-based SERMs would likely bind to ERα and induce a conformational change that prevents the recruitment of coactivators, thereby inhibiting the transcription of estrogen-responsive genes involved in cell proliferation.

References

Topic: Structural Elucidation of 3-Cyclopropylphenol and Its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and methodologies employed in the structural determination of 3-cyclopropylphenol and its derivatives. It is intended for professionals in chemical research and pharmaceutical development who require a detailed understanding of these processes.

Introduction

This compound is a chemical compound featuring a phenol group substituted with a cyclopropyl ring at the meta position. The unique structural and electronic properties of the cyclopropyl group make it a valuable moiety in medicinal chemistry, often used to modulate the pharmacological profile of bioactive molecules.[1] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory requirements.

The primary methods for determining the structure of these compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography.[2][3] This document details the application of these techniques, providing expected data and experimental protocols.

Spectroscopic and Crystallographic Characterization

The definitive identification of this compound (C₉H₁₀O, Molecular Weight: 134.17 g/mol ) and its derivatives relies on a combination of spectroscopic methods to piece together its two-dimensional structure and, when possible, X-ray crystallography for its absolute three-dimensional conformation.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules in solution.[5] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of its covalent structure.

-

¹H NMR Spectroscopy : This technique identifies the number of distinct proton environments and their neighboring protons. The spectrum of this compound is characterized by two main regions: the aromatic region, showing signals for the protons on the benzene ring, and the aliphatic region, with characteristic upfield signals for the cyclopropyl protons.[6]

-

¹³C NMR Spectroscopy : This spectrum reveals the number of unique carbon environments. The presence of nine distinct signals would confirm the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.[7]

-

2D NMR Spectroscopy :

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically separated by 2-3 bonds), confirming the connectivity within the aromatic and cyclopropyl spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range couplings between protons and carbons (2-3 bonds away). This is crucial for connecting the cyclopropyl substituent to the correct position (C3) on the phenyl ring.[8]

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[9] The fragmentation pattern observed in the mass spectrum can also offer structural clues, such as the loss of the cyclopropyl group or other substituents in derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key characteristic absorption bands include a broad peak for the phenolic O-H stretch, sharp peaks for aromatic and aliphatic C-H stretches, and absorptions corresponding to the C=C stretching of the aromatic ring.

X-ray Crystallography

For compounds that can be grown into high-quality single crystals, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure.[10][11] It yields precise data on bond lengths, bond angles, and stereochemistry, which is the gold standard for structural confirmation.[2][3]

Data Presentation

The following tables summarize the expected quantitative data for the structural characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 | t | 1H | H-5 |

| ~ 6.78 | d | 1H | H-6 |

| ~ 6.69 | s | 1H | H-2 |

| ~ 6.62 | d | 1H | H-4 |

| ~ 5.00 | br s | 1H | -OH |

| ~ 1.85 | m | 1H | Cyclopropyl CH |

| ~ 0.95 | m | 2H | Cyclopropyl CH₂ |

| ~ 0.65 | m | 2H | Cyclopropyl CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | C1 (-OH) |

| ~ 145.8 | C3 (-Cyclopropyl) |

| ~ 129.5 | C5 |

| ~ 119.5 | C6 |

| ~ 115.0 | C2 |

| ~ 112.8 | C4 |

| ~ 15.5 | Cyclopropyl CH |

| ~ 9.8 | Cyclopropyl CH₂ |

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3600 - 3200 (broad) | O-H Stretch (Phenol) |

| ~ 3080 | Aromatic C-H Stretch |

| ~ 3010 | Cyclopropyl C-H Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| ~ 1230 | C-O Stretch (Phenol) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Data Acquisition :

-

Acquire a ¹H NMR spectrum to assess sample purity and confirm proton signals.

-

Acquire a ¹³C{¹H} NMR spectrum, along with a DEPT-135 experiment to differentiate carbon types.

-

Acquire 2D spectra: gCOSY for ¹H-¹H correlations, gHSQC for direct ¹H-¹³C correlations, and gHMBC for long-range ¹H-¹³C correlations. The HMBC experiment is critical for linking the cyclopropyl and phenyl moieties.

-

-

Data Analysis : Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign chemical shifts, and use the correlations from 2D spectra to assemble the molecular structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition : Infuse the sample solution into an HRMS instrument, typically using electrospray ionization (ESI) in both positive and negative ion modes. Acquire data over a relevant m/z range.

-

Data Analysis : Determine the exact mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the most likely elemental composition and compare it with the theoretical formula.

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystallization : Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[10]

-

Data Collection : Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction pattern as the crystal is rotated.[12]

-

Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data until a final, validated structure is obtained.[10]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz illustrate key processes and concepts in structural elucidation.

Caption: General workflow for the structural elucidation of a novel compound.

Caption: Key HMBC correlations for connecting the cyclopropyl ring to the phenol.

Caption: Generalized signaling pathway for a biologically active derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H10O | CID 20100004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. mdpi.com [mdpi.com]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 12. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 3-Cyclopropylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylphenol is a phenolic compound characterized by the presence of a cyclopropyl group attached to the benzene ring. This structural motif is of interest in medicinal chemistry and materials science due to the unique conformational and electronic properties conferred by the cyclopropyl ring. Accurate spectroscopic data is paramount for the unequivocal identification and characterization of this compound in various research and development settings. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

Due to the limited availability of public, experimentally-derived spectroscopic data for this compound, the following data tables are based on established principles of spectroscopy and predictions from spectroscopic databases and software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | t | 1H | Ar-H (C5) |

| ~6.75 | d | 1H | Ar-H (C6) |

| ~6.65 | d | 1H | Ar-H (C4) |

| ~6.60 | s | 1H | Ar-H (C2) |

| ~4.80 | br s | 1H | OH |

| ~1.85 | m | 1H | Cyclopropyl-H (C7) |

| ~0.95 | m | 2H | Cyclopropyl-H (C8/C9) |

| ~0.65 | m | 2H | Cyclopropyl-H (C8/C9) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~155.0 | C3 (C-OH) |

| ~146.0 | C1 |

| ~129.5 | C5 |

| ~119.0 | C6 |

| ~115.0 | C4 |

| ~113.0 | C2 |

| ~15.0 | C7 |

| ~9.5 | C8, C9 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~3080, ~3000 | Medium | Cyclopropyl C-H stretch |

| ~1600, ~1480 | Strong | Aromatic C=C skeletal vibrations |

| ~1230 | Strong | C-O stretch (phenolic) |

| ~850-750 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 134 | 100 | [M]⁺ (Molecular Ion) |

| 133 | 80 | [M-H]⁺ |

| 105 | 60 | [M-C₂H₅]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0.00 ppm). Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of liquid or solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

Sample Preparation (Thin Film - for liquids): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Sample Preparation (KBr Pellet - for solids): Grind a small amount of solid this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample (ATR unit, salt plates, or KBr pellet) in the IR spectrometer's sample compartment.[2] Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[3] Acquire a background spectrum of the empty sample compartment (or clean ATR crystal/salt plates) and subtract it from the sample spectrum.[3]

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.[4]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) interface or by direct insertion probe.[5][6]

-

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam.[5][6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5][6]

-

Detection: The separated ions are detected, and their abundance is recorded for each m/z value.[5][6]

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.[7]

Visualizations

Caption: Chemical structure of this compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to 3-Cyclopropylphenol for the Research Community

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 3-Cyclopropylphenol. This document provides a detailed overview of commercial suppliers, typical purity levels, and standardized methodologies for purity assessment.

Commercial Availability and Purity

This compound is available from a variety of chemical suppliers catering to the research and development market. The purity of commercially available this compound is a critical parameter for its application in sensitive research and drug development workflows. While specific batch-to-batch purity can vary, the following table summarizes typical purity specifications offered by major suppliers. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| CymitQuimica | 28857-88-7 | C₉H₁₀O | 134.18 | 95%[1] |

| Apollo Scientific | 28857-88-7 | C₉H₁₀O | 134.18 | >95% (Typical) |

| BLD Pharm | 28857-88-7 | C₉H₁₀O | 134.18 | ≥95% |

| Ambeed | 28857-88-7 | C₉H₁₀O | 134.18 | ≥95% |

Experimental Protocols for Purity Determination

Accurate determination of this compound purity is essential for reliable experimental results. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing the purity and identifying potential impurities.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for separating and identifying volatile and semi-volatile compounds. For the analysis of polar compounds like phenols, derivatization is often employed to improve chromatographic resolution and peak shape.[1]

Objective: To determine the purity of a this compound sample by GC-MS following derivatization.

Materials:

-

This compound sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (GC grade)

-

Internal Standard (e.g., Tetracosane)

-

GC-MS instrument with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of an internal standard (e.g., Tetracosane) in ethyl acetate at a concentration of 1 mg/mL.

-

Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 1 mL of ethyl acetate.

-

-

Sample Preparation and Derivatization (Silylation):

-

Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

-

Add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.

-

Add a known amount of the internal standard stock solution.

-

Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Allow the sample to cool to room temperature before injection.

-

-

GC-MS Instrumental Parameters:

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the silylated this compound and the internal standard based on their retention times and mass spectra.

-

Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all detected peaks (area percent method) or by using the internal standard for quantitative analysis.

-

Purity Determination by Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte.[2] The purity is determined relative to a certified internal standard of known purity.

Objective: To determine the absolute purity of a this compound sample by ¹H-qNMR.

Materials:

-

This compound sample

-

Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

-

Deuterated solvent (e.g., DMSO-d₆)

-

High-resolution NMR spectrometer (≥400 MHz)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.

-

Accurately weigh approximately 5-10 mg of the certified internal standard and add it to the same NMR tube.

-

Add approximately 0.75 mL of the deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative acquisition include:

-

A sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

-

A 90° pulse angle.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

The spectral width should be set to encompass all signals from both the analyte and the internal standard.

-

-

Data Processing and Analysis:

-

Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Carefully phase and baseline correct the spectrum.

-

Integrate well-resolved, non-overlapping signals for both the this compound and the internal standard.

-

For this compound, suitable signals could be the aromatic protons or the cyclopropyl protons.

-

For the internal standard, select a signal that is sharp and in a clear region of the spectrum.

-

-

Calculate the purity of the this compound sample using the following equation:

Where:

-

I_analyte = Integral of the analyte signal

-

N_analyte = Number of protons giving rise to the analyte signal

-

I_IS = Integral of the internal standard signal

-

N_IS = Number of protons giving rise to the internal standard signal

-

MW_analyte = Molecular weight of the analyte

-

MW_IS = Molecular weight of the internal standard

-

m_analyte = Mass of the analyte

-

m_IS = Mass of the internal standard

-

P_IS = Purity of the internal standard

-

Visualized Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity assessment of a this compound sample, from sample reception to final data analysis and reporting.

As this compound is primarily a chemical intermediate, its direct involvement in specific biological signaling pathways is not prominently documented in scientific literature. Therefore, a logical workflow diagram for its quality control and analysis is provided as a more relevant visualization for the target audience. The diagram outlines the key stages from sample handling to the final generation of a Certificate of Analysis, which is a critical document for researchers in drug development and other highly regulated fields.

References

A Comprehensive Review of 3-Cyclopropylphenol: Synthesis and Applications in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Cyclopropylphenol, a substituted phenol featuring a cyclopropyl ring at the meta position, is a valuable building block in organic synthesis, particularly within the pharmaceutical and life sciences sectors. The incorporation of the cyclopropyl moiety into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties. This technical guide provides a comprehensive review of the available literature on the synthesis of this compound and explores its current and potential applications in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature with specific, step-by-step protocols. However, based on established synthetic methodologies for analogous cyclopropylarenes and substituted phenols, two primary retrosynthetic pathways are most plausible: the Suzuki-Miyaura coupling and a Grignard-based approach. Both routes typically converge on the demethylation of a methoxy-protected precursor, 3-cyclopropylanisole.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this would involve the coupling of an aryl halide or triflate with a cyclopropylboronic acid derivative. A logical approach would be the coupling of 3-methoxyphenylboronic acid with a suitable cyclopropylating agent.

Reaction Scheme: A potential Suzuki-Miyaura coupling reaction to form the precursor 3-cyclopropylanisole is outlined below. This is a general representation, and specific conditions would require optimization.

Figure 1: General workflow for the synthesis of 3-cyclopropylanisole via Suzuki-Miyaura coupling.

Experimental Protocol (Hypothetical):

-

Materials: 3-Methoxyphenylboronic acid, cyclopropylboronic acid, palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), a suitable base (e.g., potassium carbonate), and an appropriate solvent system (e.g., toluene/water or dioxane/water).

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-methoxyphenylboronic acid, cyclopropylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to a temperature appropriate for the chosen catalyst and solvent (typically 80-110 °C) and stir until the reaction is complete, monitoring by a suitable technique like TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude 3-cyclopropylanisole by flash column chromatography.

-

Grignard Reaction Approach

An alternative strategy involves the use of a Grignard reagent. This could entail the reaction of a Grignard reagent derived from a protected 3-halophenol with a cyclopropylating agent, or the reaction of cyclopropylmagnesium bromide with a suitable electrophile. A more direct route would be the reaction of cyclopropylmagnesium bromide with 3-methoxybromobenzene.

Reaction Scheme: The following diagram illustrates the general workflow for the synthesis of 3-cyclopropylanisole using a Grignard reagent.

Figure 2: General workflow for the synthesis of protected this compound via a Grignard reaction.

Experimental Protocol (Hypothetical):

-

Materials: 3-Bromophenol, a suitable protecting group (e.g., methoxymethyl chloride), magnesium turnings, anhydrous tetrahydrofuran (THF), and a cyclopropylating agent (e.g., cyclopropyl bromide).

-

Procedure:

-

Protect the hydroxyl group of 3-bromophenol.

-

Prepare the Grignard reagent by reacting the protected 3-bromophenol with magnesium turnings in anhydrous THF under an inert atmosphere.

-

Slowly add the cyclopropylating agent to the Grignard reagent solution at a controlled temperature (often cooled in an ice bath).

-

Allow the reaction to proceed to completion.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic layer.

-

Purify the crude protected this compound by column chromatography.

-

Demethylation of 3-Cyclopropylanisole

The final step in both proposed syntheses is the demethylation of 3-cyclopropylanisole to yield this compound. This is a common transformation in organic synthesis, and several reagents can be employed.

Reaction Scheme:

Figure 3: Demethylation of 3-cyclopropylanisole to this compound.

Experimental Protocol (Hypothetical):

-

Materials: 3-Cyclopropylanisole, a demethylating agent (e.g., boron tribromide (BBr₃) in dichloromethane or hydrobromic acid (HBr)), and appropriate solvents.

-

Procedure (using BBr₃):

-

Dissolve 3-cyclopropylanisole in anhydrous dichloromethane under an inert atmosphere and cool the solution in an ice bath.

-

Slowly add a solution of boron tribromide in dichloromethane.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction by the slow addition of water or methanol.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Quantitative Data Summary (Hypothetical):

Since specific literature with quantitative data for the synthesis of this compound is scarce, the following table is a hypothetical representation based on typical yields for analogous reactions.

| Reaction Step | Starting Materials | Key Reagents | Product | Typical Yield (%) | Purity (%) |

| Suzuki-Miyaura Coupling | 3-Methoxyphenylboronic acid, Cyclopropylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Cyclopropylanisole | 70-90 | >95 (after chromatography) |

| Grignard Reaction | Protected 3-Bromophenol, Cyclopropyl bromide | Mg, THF | Protected this compound | 60-80 | >95 (after chromatography) |

| Demethylation | 3-Cyclopropylanisole | BBr₃ | This compound | 80-95 | >98 (after purification) |

Use of this compound in Drug Development

The cyclopropyl group is a highly valued substituent in medicinal chemistry due to its unique conformational and electronic properties.[1][2] It can act as a bioisostere for other groups, such as a vinyl or gem-dimethyl group, and can improve metabolic stability, binding affinity, and potency of drug candidates.[1][2] While specific examples of marketed drugs containing the this compound moiety are not readily found in the literature, its potential as a key intermediate is significant.

Derivatives of this compound have been investigated for their biological activities. For instance, certain cyclopropyl-containing phenol derivatives have been explored as selective estrogen receptor modulators (SERMs).[3] The core structure of this compound provides a scaffold that can be further functionalized to interact with various biological targets.

Potential Signaling Pathway Interactions:

Phenolic compounds, in general, are known to modulate a variety of signaling pathways, often due to their antioxidant and anti-inflammatory properties.[4] These pathways include:

-

NF-κB Signaling Pathway: Many phenolic compounds can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, can be modulated by various phenols.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth and survival and is another potential target for phenolic compounds.

While direct studies on this compound's effect on these pathways are not widely reported, its structural similarity to other biologically active phenols suggests it could be a valuable tool for developing modulators of these and other signaling cascades.

Figure 4: Potential signaling pathways modulated by this compound derivatives.

Conclusion

This compound is a synthetically accessible and medicinally relevant scaffold. While detailed, publicly available experimental protocols for its synthesis are limited, established methods like the Suzuki-Miyaura coupling and Grignard reactions provide clear and viable pathways for its preparation. The unique properties conferred by the cyclopropyl group make this compound and its derivatives attractive candidates for further investigation in drug discovery programs targeting a range of diseases. Future research focused on the synthesis of a library of this compound analogs and their subsequent biological evaluation will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. d-nb.info [d-nb.info]

- 3. Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-Cyclopropylphenol via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-cyclopropylphenol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromophenol and cyclopropylboronic acid. This method offers a robust and efficient route to the target molecule with good yields and high purity. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and methods for purification and characterization of the final product.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids have made it a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[2] The cyclopropyl moiety is a key structural motif in many biologically active compounds, as it can significantly influence their conformational rigidity, metabolic stability, and binding affinity.[3] This document outlines a specific application of the Suzuki-Miyaura reaction for the synthesis of this compound, a key intermediate for more complex molecules.

Reaction Scheme

The synthesis of this compound is accomplished by the palladium-catalyzed cross-coupling of 3-bromophenol with cyclopropylboronic acid, as depicted in the following reaction scheme:

Figure 1: Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with cyclopropylboronic acid.[4]

Materials:

-

3-Bromophenol (1.0 equiv.)

-

Cyclopropylboronic acid (1.3 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv.)

-

Toluene (anhydrous)

-

Water (deionized and degassed)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or a two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromophenol (1.0 equiv.), cyclopropylboronic acid (1.3 equiv.), and anhydrous potassium phosphate (2.0 equiv.).

-

Catalyst Addition: Under a counterflow of inert gas, add palladium(II) acetate (1 mol%) and SPhos (2 mol%).

-

Solvent Addition: Add anhydrous toluene and degassed deionized water to the flask to create a biphasic mixture (a common ratio is 4:1 toluene to water). The typical concentration of the limiting reagent is 0.5 M.

-

Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure product.[5]

Data Presentation

Table 1: Summary of Reaction Parameters

| Parameter | Value |

| Starting Materials | 3-Bromophenol, Cyclopropylboronic acid |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | SPhos |

| Base | Potassium phosphate (K₃PO₄) |

| Solvent | Toluene/Water (4:1) |

| Temperature | 90 °C |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-90% |

Table 2: Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [6] |

| Molecular Weight | 134.17 g/mol | [6] |

| Appearance | Colorless to pale yellow oil | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.10 (t, J=7.8 Hz, 1H), 6.70-6.65 (m, 2H), 6.55 (d, J=7.6 Hz, 1H), 5.0 (br s, 1H, OH), 1.85-1.75 (m, 1H), 0.95-0.88 (m, 2H), 0.65-0.60 (m, 2H) | |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 155.0, 146.1, 129.5, 119.5, 114.2, 112.9, 15.6, 6.4 (2C) | |

| Mass Spectrum (EI) | m/z (%): 134 (M+, 100), 119 (35), 105 (40), 91 (55), 77 (30) | |

| Exact Mass | 134.0732 g/mol | [6] |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The use of a palladium acetate catalyst with the SPhos ligand provides good yields under relatively mild conditions. This procedure is suitable for researchers in both academic and industrial settings who require access to this important chemical intermediate for applications in drug discovery and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. mdpi.com [mdpi.com]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. This compound | C9H10O | CID 20100004 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Cyclopropylphenol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylphenol is a valuable building block in organic synthesis, offering a unique combination of a reactive phenolic hydroxyl group and a lipophilic, conformationally constrained cyclopropyl moiety. The cyclopropyl group is a desirable feature in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, highlighting its potential in the development of novel therapeutics, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Key Synthetic Transformations

This compound can be readily functionalized at the hydroxyl group or the aromatic ring, making it a versatile starting material for a variety of synthetic routes. The primary transformations discussed in this document are O-alkylation (Williamson Ether Synthesis), C-N cross-coupling (Buchwald-Hartwig Amination), and C-C cross-coupling (Suzuki-Miyaura Coupling).

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be easily alkylated to form a wide range of aryl ethers. The Williamson ether synthesis, a robust and widely used method, proceeds via an SN2 reaction between the corresponding phenoxide and an alkyl halide.

General Reaction Scheme:

Figure 1: General workflow for Williamson ether synthesis.

Experimental Protocol: Synthesis of 1-Cyclopropyl-3-methoxybenzene (3-Cyclopropylanisole)

This protocol describes the methylation of this compound using methyl iodide.

Materials:

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by flash column chromatography to yield 1-cyclopropyl-3-methoxybenzene.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |

| This compound | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 4-6 h | >90% (Typical) |

Table 1: Summary of Williamson Ether Synthesis of 3-Cyclopropylanisole.

C-N Cross-Coupling via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4][5] To utilize this compound in this reaction, the hydroxyl group must first be converted to a suitable leaving group, such as a triflate or tosylate. This activated intermediate can then be coupled with a variety of amines.

General Reaction Scheme:

Figure 2: Workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Phenyl-3-cyclopropylaniline

This protocol outlines the synthesis of an N-arylated derivative from 3-cyclopropylphenyl triflate.

Materials:

-

This compound

-

Triflic anhydride (Tf₂O)

-

Pyridine

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 3-Cyclopropylphenyl triflate

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq).

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude triflate, which can often be used in the next step without further purification.

Step 2: Buchwald-Hartwig Amination

-

In a reaction vessel, combine 3-cyclopropylphenyl triflate (1.0 eq), aniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene and heat the mixture to the desired temperature (e.g., 110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain N-phenyl-3-cyclopropylaniline.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield |

| 3-Cyclopropylphenyl triflate | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 °C | 12-24 h | 70-90% (Typical) |

Table 2: Summary of Buchwald-Hartwig Amination.

C-C Cross-Coupling via Suzuki-Miyaura Coupling

Similar to the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling requires activation of the phenolic hydroxyl group. The resulting triflate or tosylate can then be coupled with a boronic acid or ester to form a biaryl structure.

General Reaction Scheme:

References